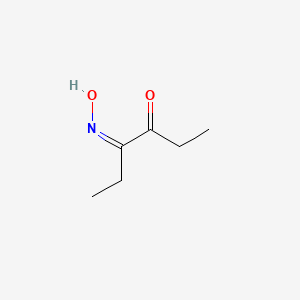

3,4-Hexanedione, monooxime

Description

3,4-Hexanedione (CAS: 4437-51-8), also known as hexane-3,4-dione or bipropionyl, is an α-diketone with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It is a yellow, oily liquid with a distinctive flavor profile described as buttery, almond-like, toasted, nutty, and caramel-like, making it a FEMA 3168-approved food flavoring agent . Beyond its culinary applications, it serves as an intermediate in pharmaceuticals and materials science . Key physical properties include a boiling point of 88°F (31°C) and water solubility of 127 g/L at 20°C . Its chemical structure features two adjacent ketone groups at the 3rd and 4th carbon positions, contributing to its reactivity in organic synthesis .

Properties

CAS No. |

53520-52-8 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(4Z)-4-hydroxyiminohexan-3-one |

InChI |

InChI=1S/C6H11NO2/c1-3-5(7-9)6(8)4-2/h9H,3-4H2,1-2H3/b7-5- |

InChI Key |

FEXFOJWILSEGPI-ALCCZGGFSA-N |

Isomeric SMILES |

CC/C(=N/O)/C(=O)CC |

Canonical SMILES |

CCC(=NO)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,4-hexanedione, monooxime typically involves the reaction of 3,4-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification processes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3,4-Hexanedione, monooxime can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group back to an amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium borohydride.

Scientific Research Applications

3,4-Hexanedione, monooxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies related to enzyme inhibition and protein modification.

Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds

Mechanism of Action

The mechanism of action of 3,4-hexanedione, monooxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can undergo nucleophilic addition reactions with electrophilic centers in biological molecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 2,5-Hexanedione (CAS: 110-13-2)

- Molecular Formula : C₆H₁₀O₂ (same as 3,4-hexanedione) but with ketones at positions 2 and 3.

- Toxicity : Unlike 3,4-hexanedione, 2,5-hexanedione is a neurotoxic metabolite of n-hexane, disrupting microtubule-associated proteins (e.g., MAP1A, tau) via adduct formation with lysine residues .

- Reactivity : Forms pyrrole adducts and protein cross-links, but at lower rates compared to its dimethylated derivative (3,4-dimethyl-2,5-hexanedione) .

2.1.2 2,3-Butanedione (Diacetyl; CAS: 431-03-8)

- Molecular Formula : C₄H₆O₂.

- Applications: A widely used butter flavoring.

2.1.3 3,4-Dimethyl-2,5-Hexanedione (CAS: 28895-03-6)

- Molecular Formula : C₈H₁₄O₂.

- Reactivity : Exhibits 30–50× faster pyrrole formation and protein cross-linking than 2,5-hexanedione due to methyl group stabilization of reactive intermediates .

Monooxime Derivatives

2.2.1 3,4-Hexanedione Monooxime

- For example: 2,3-Butanedione Monoxime (CAS: 57-71-6): Used as a chelating agent and myosin ATPase inhibitor .

- Expected Properties: The oxime group (-NOH) would increase polarity and reduce volatility compared to 3,4-hexanedione. Potential applications include metal ion coordination or as a synthetic intermediate.

2.2.2 2,5-Hexanedione Monooxime (CAS: 193805-71-9)

- Molecular Formula: C₇H₁₃NO₂.

- Applications : Used in organic synthesis; the oxime group modifies reactivity, enabling selective transformations (e.g., protection of ketones) .

Physical and Chemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.